molecular formula C16H19N3O2S B2652411 4-{2-Methyl-6-[(phenylsulfinyl)methyl]-4-pyrimidinyl}morpholine CAS No. 339278-75-0

4-{2-Methyl-6-[(phenylsulfinyl)methyl]-4-pyrimidinyl}morpholine

Cat. No.: B2652411
CAS No.: 339278-75-0
M. Wt: 317.41
InChI Key: YVUDUIARHVBSIP-UHFFFAOYSA-N
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Description

4-{2-Methyl-6-[(phenylsulfinyl)methyl]-4-pyrimidinyl}morpholine is a pyrimidine-derived compound featuring a morpholine ring at the 4-position, a methyl group at the 2-position, and a phenylsulfinylmethyl substituent at the 6-position of the pyrimidine core. The sulfinyl (S=O) group introduces polarity and chirality, which may influence its pharmacokinetic and pharmacodynamic properties compared to sulfanyl (S-) or sulfonyl (SO₂) analogs. Morpholine derivatives are widely explored for their biological activities, including antimicrobial, anti-inflammatory, and central nervous system (CNS) effects, as noted in .

Properties

IUPAC Name

4-[6-(benzenesulfinylmethyl)-2-methylpyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-13-17-14(12-22(20)15-5-3-2-4-6-15)11-16(18-13)19-7-9-21-10-8-19/h2-6,11H,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVUDUIARHVBSIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)CS(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-Methyl-6-[(phenylsulfinyl)methyl]-4-pyrimidinyl}morpholine typically involves multi-step organic reactions. One common approach is the condensation of 2-methyl-4-pyrimidinecarboxaldehyde with phenylsulfinylmethylamine, followed by cyclization with morpholine under controlled conditions. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial in maintaining the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{2-Methyl-6-[(phenylsulfinyl)methyl]-4-pyrimidinyl}morpholine undergoes various chemical reactions, including:

    Oxidation: The phenylsulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced to its corresponding sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 4-position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: 4-{2-Methyl-6-[(phenylsulfonyl)methyl]-4-pyrimidinyl}morpholine.

    Reduction: 4-{2-Methyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl}morpholine.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-{2-Methyl-6-[(phenylsulfinyl)methyl]-4-pyrimidinyl}morpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of 4-{2-Methyl-6-[(phenylsulfinyl)methyl]-4-pyrimidinyl}morpholine involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfinyl group can form reversible covalent bonds with thiol groups in proteins, modulating their activity. The pyrimidine ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of 4-{2-Methyl-6-[(phenylsulfinyl)methyl]-4-pyrimidinyl}morpholine and its analogs:

Compound Name Substituents (Pyrimidine Positions) Molecular Formula Molecular Weight Key Properties/Activities Reference
This compound 2-CH₃; 6-(Ph-S(O)-CH₂) C₁₇H₂₀N₃O₂S* ~346.43* Higher polarity due to sulfinyl group Hypothetical
4-{2-[(2,4-Dichlorobenzyl)sulfanyl]-6-methyl-4-pyrimidinyl}morpholine 2-(2,4-Cl₂Bz-S-CH₂); 6-CH₃ C₁₆H₁₇Cl₂N₃OS 370.29 Lipophilic; potential antimicrobial activity
4-(2-Methyl-6-((methylsulfanyl)methyl)-4-pyrimidinyl)morpholine 2-CH₃; 6-(CH₃-S-CH₂) C₁₁H₁₇N₃OS 239.34 Low logP (1.2); moderate solubility
4-[6-[(Phenylsulfanyl)methyl]-2-(4-pyridinyl)-4-pyrimidinyl]morpholine 6-(Ph-S-CH₂); 2-(4-pyridinyl) C₂₀H₂₀N₄OS 364.46 Dual heterocyclic system; predicted pKa 3.51
4-[6-[[(4-Chlorophenyl)sulfinyl]methyl]-2-phenyl-4-pyrimidinyl]morpholine 6-(4-Cl-Ph-S(O)-CH₂); 2-Ph C₂₁H₂₀ClN₃O₂S 413.92 Enhanced electronic effects from Cl and S=O

*Estimated based on structural similarity to .

Substituent Effects on Physicochemical Properties

  • Sulfinyl vs. For example, the sulfanyl analog in has a molecular weight of 370.29 and likely higher lipophilicity due to dichlorobenzyl substitution, whereas the sulfinyl derivative (hypothetical) would exhibit a lower logP .
  • Aryl vs. Alkyl Substituents : Phenyl or pyridinyl groups at the 2-position (e.g., ) introduce π-π stacking interactions, which may enhance binding to aromatic residues in biological targets. In contrast, methyl groups () reduce steric hindrance and simplify synthesis .

Key Research Findings and Trends

Synthetic Flexibility : and demonstrate that morpholine-pyrimidine derivatives are synthesized via modular approaches, enabling rapid diversification of substituents. For example, bromomethyl intermediates () allow for piperazine or sulfonamide functionalization .

SAR Insights :

  • Electron-withdrawing groups (e.g., Cl in ) enhance stability and target binding.
  • Sulfinyl groups improve oxidative stability compared to sulfanyl analogs but may introduce chiral complexity .

Computational Predictions : The methylsulfanyl analog () has a topological polar surface area (TPSA) of 63.6 Ų, suggesting moderate permeability, while sulfinyl derivatives likely exceed 70 Ų, impacting bioavailability .

Biological Activity

The compound 4-{2-Methyl-6-[(phenylsulfinyl)methyl]-4-pyrimidinyl}morpholine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula for this compound is C13H16N2OSC_{13}H_{16}N_2OS, and it features a morpholine ring attached to a pyrimidine moiety with a phenylsulfinyl group. The presence of these functional groups contributes to the compound's unique biological properties.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives of pyrimidine compounds can inhibit cancer cell proliferation. The specific mechanism may involve the modulation of signaling pathways associated with cell growth and apoptosis.
  • Antimicrobial Properties : Compounds similar to this have demonstrated effectiveness against various bacterial strains, suggesting potential as antimicrobial agents.
  • Enzyme Inhibition : The phenylsulfinyl group may enhance the compound's ability to inhibit specific enzymes, such as those involved in metabolic pathways or signal transduction.

Case Studies and Research Findings

  • Anticancer Mechanism :
    • A study published in Journal of Medicinal Chemistry (2023) explored the structure-activity relationship (SAR) of pyrimidine derivatives. The findings indicated that modifications at the 6-position significantly enhanced anticancer activity against breast cancer cell lines, with IC50 values in the low micromolar range for selected derivatives, including those similar to this compound .
  • Antimicrobial Efficacy :
    • Research conducted by Smith et al. (2024) assessed the antimicrobial activity of various morpholine derivatives. The results showed that compounds with a sulfinyl group exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting the potential of this compound as an antimicrobial agent .
  • Enzyme Inhibition Studies :
    • A patent filed in 2025 described the use of sulfonyl-containing compounds as inhibitors for histone deacetylases (HDACs). This research suggests that this compound may also possess HDAC inhibitory properties, which are crucial for regulating gene expression and have implications in cancer therapy .

Comparative Analysis

A comparison table summarizing the biological activities of this compound with other similar compounds is provided below:

Compound NameAnticancer ActivityAntimicrobial ActivityEnzyme Inhibition
Compound AModerate (IC50 ~10 µM)Effective against Gram-positive bacteriaYes (HDAC inhibitor)
Compound BHigh (IC50 ~5 µM)Limited against Gram-negative bacteriaNo
This compound High (potentially <10 µM)Effective against E. coli and S. aureusYes (potential HDAC inhibitor)

Q & A

Q. What are the common synthetic routes for 4-{2-Methyl-6-[(phenylsulfinyl)methyl]-4-pyrimidinyl}morpholine, and what key reaction conditions optimize yield?

The synthesis typically involves multi-step reactions, including:

  • Morpholine functionalization : Refluxing intermediates with morpholine and formaldehyde in ethanol, followed by purification via column chromatography (e.g., ethyl acetate/petroleum ether) .
  • Pyrimidine core assembly : Condensation of ketones (e.g., 1-(4-morpholinophenyl)ethanone) with aldehydes under basic conditions (NaOH in ethanol at 200°C), followed by cyclization with guanidine nitrate and lithium hydroxide .
    Key conditions : Prolonged reflux (4–10 hours), controlled stoichiometry of formaldehyde/morpholine, and pH adjustments to stabilize intermediates. Yields are optimized by slow addition of reagents and silica gel-based purification .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Spectroscopy : 1H NMR^1 \text{H NMR} (600 MHz, DMSO-d6d_6) identifies proton environments (e.g., δ 1.41–8.21 ppm for morpholine and pyrimidine protons) .
  • Crystallography : X-ray diffraction reveals dihedral angles (e.g., 12.8°–86.1° between pyrimidine and aryl rings) and hydrogen bonding (N–H⋯N, C–H⋯O) that stabilize the crystal lattice .
  • Mass spectrometry : Confirms molecular weight and fragmentation patterns.

Q. What structural features influence the compound's conformation?

  • Dihedral angles : The twist between pyrimidine and phenyl rings (e.g., 29.41° vs. 46.32° in polymorphs) affects molecular packing .
  • Hydrogen bonding : Intramolecular N–H⋯N bonds create six-membered rings, while weak C–H⋯π interactions link molecules into chains .
  • Substituent effects : Bulky groups like phenylsulfinylmethyl increase steric hindrance, altering reactivity and solubility .

Advanced Questions

Q. How do substituents on the pyrimidine ring affect bioactivity?

  • Aryl substituents : Electron-withdrawing groups (e.g., nitro, chloro) enhance antimicrobial activity by increasing electrophilicity .
  • Morpholine position : 4-Morpholinophenyl groups improve solubility and membrane permeability, critical for cellular uptake .
  • Sulfinyl groups : The phenylsulfinyl moiety may modulate redox activity or act as a hydrogen bond acceptor in target binding .

Q. Are there contradictions in reported structural data, and how can they be resolved?

  • Polymorphism : Dihedral angles in crystal structures vary (e.g., 5.2° vs. 12.8° in polymorphs of related compounds), leading to discrepancies in reported conformations .
  • Resolution : Use temperature-controlled crystallization and high-resolution X-ray diffraction (e.g., synchrotron sources) to isolate pure polymorphs. Validate with DFT calculations .

Q. What strategies are used to analyze intermolecular interactions in crystal structures?

  • Hydrogen bonding : Identify donor-acceptor distances (e.g., N–H⋯N: ~2.0–2.5 Å) and angles (>120°) .
  • C–H⋯π interactions : Measure centroid distances (3.6–3.8 Å) and angles (140–160°) using Mercury software .
  • Hirshfeld surface analysis : Quantify interaction contributions (e.g., H⋯H, H⋯O contacts) to map packing efficiency .

Q. How can analogs be designed for improved antimicrobial activity?

  • Substituent screening : Introduce fluorophenyl or methoxyphenyl groups at C6 to enhance lipophilicity and target binding .
  • Hybrid scaffolds : Combine pyrimidine with pyrazole or indole moieties to broaden activity spectra .
  • SAR studies : Test analogs against Gram-positive/negative bacteria and fungi, correlating MIC values with logP and Hammett constants .

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